Tienopramine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

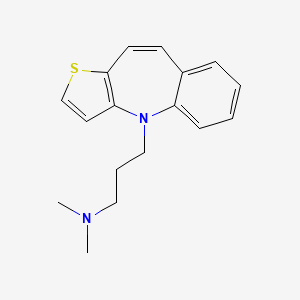

チエノプラミンは、上市されたことのない三環系抗うつ薬です。 ベンザゼピン誘導体であり、イミプラミンと類似した構造をしています。ただし、ベンゼン環の一つがチオフェン環に置き換わっています 。 この化合物は、分子式がC17H20N2Sで、モル質量は284.42 g/molです .

製造方法

合成経路と反応条件

チエノプラミンの合成には、ベンザゼピン骨格の形成、それに続くチオフェン環の導入が含まれます。一般的な合成経路には、以下の段階が含まれます。

ベンザゼピン骨格の形成: この段階では、適切な前駆体を環化させてベンザゼピン環系を形成します。

チオフェン環の導入: チオフェン環は、ハロゲン化などの反応とそれに続く置換反応によって導入されます。

最終的な修飾:

工業的生産方法

チエノプラミンの工業的生産方法は、高収率と高純度を達成するために、最適化された反応条件を用いた大規模合成になる可能性があります。これには、自動反応器の使用、反応パラメータの精密制御、結晶化やクロマトグラフィーなどの精製技術が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tienopramine involves the formation of the benzazepine core structure, followed by the introduction of the thiophene ring. The synthetic route typically includes the following steps:

Formation of the Benzazepine Core: This step involves the cyclization of a suitable precursor to form the benzazepine ring system.

Introduction of the Thiophene Ring: The thiophene ring is introduced through a series of reactions, including halogenation and subsequent substitution reactions.

Final Modifications:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography.

化学反応の分析

反応の種類

チエノプラミンは、以下の化学反応を起こします。

酸化: チエノプラミンは酸化されて、対応するスルホキシドやスルホンを形成します。

還元: 還元反応により、チエノプラミンは還元型に変換され、チオフェン環に影響を与えます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

科学的研究の応用

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to the benzoazepine structure, which includes Tienopramine. For instance, a study reported that derivatives from marine fungi exhibited significant inhibition of nitric oxide production and pro-inflammatory cytokines such as TNF-α and IL-6 at low concentrations . This suggests that this compound or its analogs could be explored further for their anti-inflammatory effects.

Cancer Treatment

This compound has been investigated in the context of cancer therapies. A patent outlines its use in combination with anti-EGFR agents for treating non-small cell lung cancer (NSCLC). The combination aims to enhance the efficacy of existing treatments by targeting tumor suppressor genes like KLF6 and FOXO1, which are crucial in regulating cellular responses to anti-cancer therapies . This application underscores the compound's potential beyond psychiatric disorders.

Neuroprotective Effects

Some research suggests that TCAs, including this compound, may exhibit neuroprotective properties. This could be beneficial in neurodegenerative diseases where inflammation plays a significant role. The modulation of neurotransmitter systems may also contribute to neuroprotection, warranting further investigation into this compound’s mechanisms in this area.

Case Study: Monitoring TCA Levels

A case report involving patients treated with TCAs noted instances where excessive blood levels of nortriptyline and imipramine led to treatment resistance. Adjustments in dosing resulted in significant improvements . While this compound was not directly involved, this highlights the importance of therapeutic monitoring in TCA treatments, suggesting similar protocols could be beneficial if this compound were utilized clinically.

Clinical Implications

Given its structural similarities to other TCAs and emerging data on its pharmacological effects, this compound presents a compelling candidate for further research. Its potential applications range from treating mood disorders to addressing inflammatory conditions and enhancing cancer therapies.

Comparative Analysis of this compound's Applications

| Application Area | Mechanism of Action | Current Research Status |

|---|---|---|

| Antidepressant Activity | Inhibition of norepinephrine and serotonin reuptake | Limited clinical data available |

| Anti-inflammatory Properties | Inhibition of NO production and cytokines (TNF-α, IL-6) | Promising preclinical findings |

| Cancer Treatment | Synergistic effects with anti-EGFR agents | Patent filed; ongoing research |

| Neuroprotective Effects | Modulation of neurotransmitter systems | Needs further investigation |

作用機序

チエノプラミンは、ノルエピネフリンやセロトニンなどの神経伝達物質の再取り込みを阻害することで効果を発揮します。これにより、シナプス間隙におけるこれらの神経伝達物質の濃度が上昇し、それらの効果が強化されます。 この化合物は、ナトリウム依存性セロトニン輸送体とナトリウム依存性ノルエピネフリン輸送体に結合し、神経細胞によるこれらの神経伝達物質の再取り込みを減少させます .

類似化合物との比較

チエノプラミンは、イミプラミン、クロミプラミン、トリミプラミンなどの他の三環系抗うつ薬と類似しています。 イミプラミンに見られるベンゼン環の一つがチオフェン環に置き換わっているため、独特です 。この構造的な違いは、薬理学的特性と効果の差異に寄与する可能性があります。

類似化合物のリスト

- イミプラミン

- クロミプラミン

- トリミプラミン

- アミトリプチリン

- ノルトリプチリン

生物活性

Tienopramine is a compound of interest primarily in the field of pharmacology, particularly due to its potential therapeutic applications. It is a tricyclic antidepressant (TCA) that has been studied for its efficacy in treating various mood disorders and its mechanisms of action at the molecular level. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

This compound is characterized by a tricyclic structure that allows it to interact with multiple neurotransmitter systems. Its primary mechanism involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE), which enhances their availability in the synaptic cleft and contributes to its antidepressant effects. The compound has been shown to have a Ki value for serotonin transporters ranging from 1.3 to 20 nM, indicating potent inhibition .

Table 1: Key Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Chemical Class | Tricyclic Antidepressant |

| 5-HT Transporter Ki | 1.3 - 20 nM |

| NE Transporter Ki | 20 - 142 nM |

| Half-life | Approximately 12 hours |

| Metabolism | Hepatic via CYP450 enzymes |

Antidepressant Effects

Clinical studies have demonstrated this compound's effectiveness in treating major depressive disorder (MDD). In a controlled trial involving patients with MDD, this compound significantly improved depressive symptoms compared to placebo, as measured by standardized scales such as the Hamilton Depression Rating Scale (HDRS) .

Case Study: Efficacy in Treatment-Resistant Depression

A notable case involved a patient with treatment-resistant depression who had not responded to SSRIs or other TCAs. After initiating treatment with this compound, the patient exhibited marked improvement in mood and functionality within four weeks, highlighting its potential as an alternative treatment option .

Anti-inflammatory Properties

Recent research has also indicated that this compound may possess anti-inflammatory properties, which could contribute to its therapeutic effects. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a dual mechanism of action that extends beyond neurotransmitter reuptake inhibition .

Pharmacokinetics

The pharmacokinetics of this compound are critical for understanding its therapeutic window and potential side effects. The drug is primarily metabolized in the liver, with a significant portion undergoing first-pass metabolism. Its metabolites have been shown to retain some pharmacological activity, contributing to the overall effect observed in patients.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Peak Plasma Concentration | 2-4 hours post-dose |

| Bioavailability | ~50% |

| Elimination Route | Renal |

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects typical of TCAs, including dry mouth, sedation, and weight gain. Monitoring is essential for patients with pre-existing conditions such as cardiovascular disease due to potential orthostatic hypotension associated with TCA use.

特性

CAS番号 |

37967-98-9 |

|---|---|

分子式 |

C17H20N2S |

分子量 |

284.4 g/mol |

IUPAC名 |

N,N-dimethyl-3-thieno[3,2-b][1]benzazepin-10-ylpropan-1-amine |

InChI |

InChI=1S/C17H20N2S/c1-18(2)11-5-12-19-15-7-4-3-6-14(15)8-9-17-16(19)10-13-20-17/h3-4,6-10,13H,5,11-12H2,1-2H3 |

InChIキー |

JFAOODCMLJZILM-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2 |

正規SMILES |

CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2 |

Key on ui other cas no. |

37967-98-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。